5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one
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Overview
Description
5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one is an organic compound with the chemical formula C₁₀H₁₄O₃. This compound belongs to the class of oxolanes, which are five-membered ring structures containing an oxygen atom. The presence of a hydroxyhexa-1,3-dienyl group attached to the oxolane ring makes this compound unique and interesting for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation and cyclization steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the hexa-1,3-dienyl group can be reduced to single bonds.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals
Mechanism of Action
The mechanism of action of 5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the conjugated dienyl system play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
6-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydroimidazo[1,2-c]pyrimidin-5-one: A compound with similar structural features but different biological activities.
Uniqueness
5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
927194-53-4 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-[(5R)-5-hydroxyhexa-1,3-dienyl]oxolan-2-one |
InChI |
InChI=1S/C10H14O3/c1-8(11)4-2-3-5-9-6-7-10(12)13-9/h2-5,8-9,11H,6-7H2,1H3/t8-,9?/m1/s1 |
InChI Key |
NMBYLEDTPXIZSN-VEDVMXKPSA-N |
Isomeric SMILES |
C[C@H](C=CC=CC1CCC(=O)O1)O |
Canonical SMILES |
CC(C=CC=CC1CCC(=O)O1)O |
Origin of Product |
United States |
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